molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No.: B012678
CAS No.: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-1-Phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370608
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-16-9
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the enzymatic production of (R)-1-Phenyl-1,3-propanediol and its efficiency?

A1: Research has identified an (R)-1-Phenyl-1,3-propanediol-producing enzyme from the Trichosporon fermentans AJ-5152 strain []. This enzyme utilizes NADPH as a cofactor and exhibits anti-Prelog’s specificity, converting 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-PPD []. Through optimization, an impressive molar yield of 76% was achieved, producing 8.9 g/l of (R)-PPD with over 99% enantiomeric excess (ee) in just 16 hours []. This enzymatic approach offers a promising route for efficient and highly enantioselective production of (R)-PPD.

Q2: Are there alternative methods for synthesizing (R)-1-Phenyl-1,3-propanediol with high optical purity?

A2: Yes, a chemoenzymatic approach has been developed to synthesize both (R)- and (S)-1-Phenyl-1,3-propanediol with high optical purity []. This method begins with the catalytic hydrogenation of ethyl benzyl acetate, followed by enzymatic hydrolysis of the resulting hydroxyester using lipase from Pseudomonas fluorescens []. This hydrolysis step is highly enantioselective, yielding (S)-3-phenyl-3-hydroxypropionic acid with 85-90% ee []. Further reduction of this acid with borane produces optically pure (S)-diol []. The undesired enantiomer can be recovered and readily converted to the (R)-diol through a similar process, highlighting the versatility of this approach [].

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